Cas no 1780726-28-4 (tert-butyl N-(2-propylpiperidin-4-yl)methylcarbamate)

Tert-butyl N-(2-propylpiperidin-4-yl)methylcarbamate is a specialized carbamate derivative featuring a piperidine scaffold with a propyl substituent at the 2-position. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate for the synthesis of bioactive molecules. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions, making it suitable for stepwise synthetic applications. Its structural features, including the secondary amine and carbamate functionality, allow for further functionalization, enabling the development of targeted compounds. The product is typically characterized by high purity and consistent performance in synthetic workflows.
tert-butyl N-(2-propylpiperidin-4-yl)methylcarbamate structure
1780726-28-4 structure
Product name:tert-butyl N-(2-propylpiperidin-4-yl)methylcarbamate
CAS No:1780726-28-4
MF:C14H28N2O2
Molecular Weight:256.384324073792
CID:6329688
PubChem ID:84805354

tert-butyl N-(2-propylpiperidin-4-yl)methylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-(2-propylpiperidin-4-yl)methylcarbamate
    • AKOS024240061
    • 1780726-28-4
    • tert-butyl N-[(2-propylpiperidin-4-yl)methyl]carbamate
    • EN300-1178518
    • インチ: 1S/C14H28N2O2/c1-5-6-12-9-11(7-8-15-12)10-16-13(17)18-14(2,3)4/h11-12,15H,5-10H2,1-4H3,(H,16,17)
    • InChIKey: DZTDIJAWKWJGBT-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(NCC1CCNC(CCC)C1)=O

計算された属性

  • 精确分子量: 256.215078140g/mol
  • 同位素质量: 256.215078140g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 18
  • 回転可能化学結合数: 6
  • 複雑さ: 261
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 50.4Ų

tert-butyl N-(2-propylpiperidin-4-yl)methylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1178518-250mg
tert-butyl N-[(2-propylpiperidin-4-yl)methyl]carbamate
1780726-28-4
250mg
$1065.0 2023-10-03
Enamine
EN300-1178518-10000mg
tert-butyl N-[(2-propylpiperidin-4-yl)methyl]carbamate
1780726-28-4
10000mg
$4974.0 2023-10-03
Enamine
EN300-1178518-50mg
tert-butyl N-[(2-propylpiperidin-4-yl)methyl]carbamate
1780726-28-4
50mg
$972.0 2023-10-03
Enamine
EN300-1178518-500mg
tert-butyl N-[(2-propylpiperidin-4-yl)methyl]carbamate
1780726-28-4
500mg
$1111.0 2023-10-03
Enamine
EN300-1178518-1.0g
tert-butyl N-[(2-propylpiperidin-4-yl)methyl]carbamate
1780726-28-4
1g
$0.0 2023-06-08
Enamine
EN300-1178518-2500mg
tert-butyl N-[(2-propylpiperidin-4-yl)methyl]carbamate
1780726-28-4
2500mg
$2268.0 2023-10-03
Enamine
EN300-1178518-5000mg
tert-butyl N-[(2-propylpiperidin-4-yl)methyl]carbamate
1780726-28-4
5000mg
$3355.0 2023-10-03
Enamine
EN300-1178518-1000mg
tert-butyl N-[(2-propylpiperidin-4-yl)methyl]carbamate
1780726-28-4
1000mg
$1157.0 2023-10-03
Enamine
EN300-1178518-100mg
tert-butyl N-[(2-propylpiperidin-4-yl)methyl]carbamate
1780726-28-4
100mg
$1019.0 2023-10-03

tert-butyl N-(2-propylpiperidin-4-yl)methylcarbamate 関連文献

tert-butyl N-(2-propylpiperidin-4-yl)methylcarbamateに関する追加情報

Research Brief on tert-Butyl N-(2-Propylpiperidin-4-yl)methylcarbamate (CAS: 1780726-28-4): Recent Advances and Applications

The compound tert-butyl N-(2-propylpiperidin-4-yl)methylcarbamate (CAS: 1780726-28-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This carbamate derivative, characterized by its piperidine scaffold and tert-butyl protecting group, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies highlight its potential in the development of novel therapeutics, particularly in targeting neurological disorders and infectious diseases. The unique structural features of this compound, including its lipophilicity and stereochemical properties, make it a promising candidate for drug discovery programs.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the role of tert-butyl N-(2-propylpiperidin-4-yl)methylcarbamate as a precursor in the synthesis of sigma-1 receptor modulators. The study demonstrated that derivatives of this compound exhibited high binding affinity and selectivity for sigma-1 receptors, which are implicated in neuropathic pain and neurodegenerative diseases. The researchers employed a combination of molecular docking and in vitro assays to validate the compound's efficacy, paving the way for further preclinical investigations.

Another notable application of tert-butyl N-(2-propylpiperidin-4-yl)methylcarbamate was reported in a recent patent (WO2023056321A1), where it was utilized as a key intermediate in the synthesis of antiviral agents. The patent disclosed novel derivatives of this compound that showed potent inhibitory activity against RNA viruses, including SARS-CoV-2. The structural modifications introduced at the piperidine ring enhanced the compound's bioavailability and metabolic stability, addressing some of the challenges associated with previous antiviral candidates.

From a synthetic chemistry perspective, tert-butyl N-(2-propylpiperidin-4-yl)methylcarbamate has been employed in asymmetric catalysis and chiral resolution processes. A 2022 study in Organic Letters detailed its use as a chiral auxiliary in the enantioselective synthesis of β-amino acids, which are critical building blocks for peptidomimetics and other bioactive compounds. The study highlighted the compound's ability to induce high enantiomeric excess (ee) in the final products, underscoring its utility in stereocontrolled synthesis.

Despite these advancements, challenges remain in optimizing the pharmacokinetic and toxicological profiles of derivatives based on tert-butyl N-(2-propylpiperidin-4-yl)methylcarbamate. Future research directions may focus on structure-activity relationship (SAR) studies to identify analogs with improved therapeutic indices. Additionally, the integration of computational modeling and high-throughput screening could accelerate the discovery of novel applications for this compound in drug development.

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